molecular formula C17H22N2O4 B2719158 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1421445-44-4

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2719158
CAS No.: 1421445-44-4
M. Wt: 318.373
InChI Key: OOKPCJYMMATMRP-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring with hydroxyl and hydroxymethyl substituents, a pyrrolidine ring with a phenyl group, and a carboxamide functional group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl and hydroxymethyl substituents can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Rings: The cyclopentyl and pyrrolidine rings are then coupled together using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of the phenyl group.

    N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure with a methoxy group instead of the hydroxymethyl group.

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps. The compound is derived from a reaction involving 3-hydroxy-4-methoxybenzoic acid and cyclopentylamine, utilizing N,N-diisopropylethylamine (DIEA) as a base in dimethylformamide (DMF). The reaction is monitored through Thin Layer Chromatography (TLC), and the product is purified via recrystallization from ethyl acetate .

The structural analysis reveals that the compound exhibits normal bond lengths and angles consistent with similar derivatives. The cyclopentyl ring adopts a conformation between envelope and half-chair, while the hydroxyl group participates in strong intermolecular hydrogen bonding, enhancing the stability of the molecular structure .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer properties. In vitro tests on A549 human lung adenocarcinoma cells showed that these compounds significantly reduce cell viability. For instance, specific derivatives demonstrated a reduction in A549 cell viability to as low as 66% compared to untreated controls when exposed to a concentration of 100 µM for 24 hours .

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineViability Reduction (%)Reference
Compound 15A549 (Lung Cancer)34%
Compound 21A549 (Lung Cancer)45%
Control (Cisplatin)A549 (Lung Cancer)50%

The structure-activity relationship indicates that compounds with free amino groups tend to exhibit higher potency compared to those with acetylamino fragments. Notably, derivatives containing thienyl fragments were among the most effective, showcasing both anticancer and reduced cytotoxic effects on non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens. The compounds were tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Results indicated promising selective antimicrobial activity, particularly against strains resistant to conventional antibiotics like linezolid .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

CompoundPathogenActivityReference
Compound 18MRSAInhibitory
Compound 21Staphylococcus aureusSelective Inhibition

Case Studies

Recent investigations into the biological activity of pyrrolidine derivatives have highlighted their potential as therapeutic agents. For instance, a study focusing on the structure of related compounds revealed that modifications at specific positions significantly influence both anticancer and antimicrobial efficacy. This underscores the importance of structural optimization in drug design for enhancing biological activity .

Additionally, research has shown that certain derivatives can effectively target intracellular Staphylococcus aureus, reducing recurrence rates in orthopedic infections. This finding suggests that these compounds may offer dual benefits in treating infections while also possessing anticancer properties .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-10-12-6-13(8-15(12)21)18-17(23)11-7-16(22)19(9-11)14-4-2-1-3-5-14/h1-5,11-13,15,20-21H,6-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPCJYMMATMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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